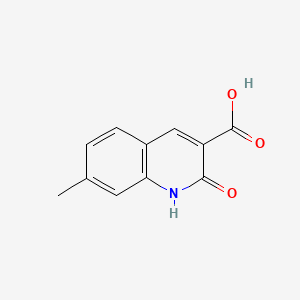

2-Hydroxy-7-methylquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methyl-2-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-7-5-8(11(14)15)10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAQYUDMBYSMOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354999 |

Source

|

| Record name | 2-hydroxy-7-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101133-49-7 |

Source

|

| Record name | 2-hydroxy-7-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of 2-Hydroxy-7-methylquinoline-3-carboxylic acid

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic strategies and analytical characterization of 2-Hydroxy-7-methylquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. As a quinoline derivative, this scaffold is a crucial component in numerous pharmacologically active agents, making a thorough understanding of its synthesis and verification essential for drug discovery and development.[1][2][3]

Part 1: Strategic Synthesis of the Quinoline Core

The construction of the quinoline ring system can be achieved through several classic named reactions.[4][5] The choice of synthetic route is dictated by the desired substitution pattern on the final molecule. For the target compound, this compound, the substitution pattern—a hydroxyl group at C2, a carboxylic acid at C3, and a methyl group at C7—points towards a specific and highly effective synthetic strategy.

Primary Synthetic Route: The Knorr Quinoline Synthesis

The most direct and efficient method for preparing 2-hydroxyquinolines is the Knorr quinoline synthesis, a variation of the Conrad-Limpach reaction.[6][7] This reaction involves the condensation of an aniline with a β-ketoester.[6][8] The key distinction lies in the reaction conditions; higher temperatures favor the attack of the aniline's amino group on the ester functionality of the β-ketoester, leading to a β-ketoanilide intermediate. This intermediate then undergoes acid-catalyzed cyclization to form the 2-hydroxyquinoline product.[6]

For the synthesis of this compound, the logical starting materials are:

-

m-Toluidine: This provides the benzene ring portion of the quinoline system and, crucially, the methyl group at the desired 7-position.

-

Diethyl malonate (or a similar malonic ester): This β-dicarbonyl compound provides the carbon atoms for positions 2, 3, and 4 of the pyridine ring, along with the necessary functionalities for the hydroxyl and carboxylic acid groups.

The overall reaction proceeds by first forming an enamine intermediate, which then cyclizes under thermal, acidic conditions.

Mechanistic Pathway of the Knorr Synthesis

The mechanism involves an initial condensation between the aniline and one of the carbonyl groups of the β-ketoester to form a β-ketoanilide. This is followed by an intramolecular electrophilic aromatic substitution, where the enol form of the anilide attacks the aromatic ring, leading to cyclization. Subsequent dehydration yields the stable 2-hydroxyquinoline aromatic system. The reaction is typically catalyzed by a strong acid like sulfuric acid or polyphosphoric acid.

Caption: Knorr synthesis pathway for the target compound.

Alternative, Less Favorable Synthetic Routes

-

Doebner-von Miller Reaction: This reaction typically uses an aniline with α,β-unsaturated carbonyl compounds and is excellent for producing substituted quinolines.[9][10] However, it is not well-suited for synthesizing the specific 2-hydroxy-3-carboxy substitution pattern of the target molecule.[4][11]

-

Pfitzinger Reaction: This method involves the reaction of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[12][13][14] Since our target has a carboxylic acid at the 3-position and a hydroxyl at the 2-position, this route is inappropriate.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

m-Toluidine (Reagent Grade)

-

Diethyl malonate (Reagent Grade)

-

Polyphosphoric acid (PPA) or Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers, graduated cylinders, Buchner funnel

Procedure:

-

Amide Formation: In a 250 mL round-bottom flask, combine m-toluidine (0.1 mol) and diethyl malonate (0.1 mol). Heat the mixture with stirring at 140-150°C for 2 hours. Ethanol will distill off as the reaction proceeds.

-

Cyclization: Allow the reaction mixture to cool to approximately 100°C. Cautiously add polyphosphoric acid (100 g) or slowly add concentrated sulfuric acid (50 mL) with efficient stirring. The mixture will become viscous.

-

Heat the mixture to 120°C and maintain this temperature for 3 hours to ensure complete cyclization.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice in a large beaker with vigorous stirring.

-

Precipitation: Neutralize the acidic solution by slowly adding 1 M NaOH solution until the pH is approximately 6-7. A solid precipitate of the crude ester product will form.

-

Isolation of Ester: Collect the crude ethyl 2-hydroxy-7-methylquinoline-3-carboxylate by vacuum filtration and wash the solid with cold deionized water.

-

Hydrolysis: Transfer the crude ester to a flask containing 100 mL of 10% aqueous NaOH solution. Heat the mixture to reflux for 2 hours to hydrolyze the ester to the carboxylic acid.

-

Final Product Precipitation: Cool the solution and filter it to remove any insoluble impurities. Acidify the clear filtrate with 1 M HCl until the pH is approximately 3-4. The target compound, this compound, will precipitate as a solid.

-

Purification: Collect the final product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. Recrystallize from hot ethanol or an ethanol/water mixture to obtain the pure product.

Part 2: Comprehensive Characterization and Structural Verification

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and analytical techniques provides irrefutable evidence of the molecular structure.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, the sample would be dissolved in a suitable deuterated solvent like DMSO-d₆.

| ¹H NMR Predicted Data (in DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment & Multiplicity |

| ~12.0-13.0 | Carboxylic Acid (-COOH), broad singlet |

| ~11.5 | Hydroxyl (-OH), broad singlet |

| ~8.5 | H4, singlet |

| ~7.8 | H5, doublet |

| ~7.5 | H8, singlet |

| ~7.2 | H6, doublet |

| ~2.4 | Methyl (-CH₃), singlet |

| ¹³C NMR Predicted Data (in DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carboxylic Acid Carbonyl (C=O) |

| ~165 | C2 (bearing -OH) |

| ~148 | C8a (quaternary) |

| ~140 | C7 (bearing -CH₃) |

| ~138 | C4 |

| ~128 | C5 |

| ~126 | C6 |

| ~125 | C4a (quaternary) |

| ~120 | C8 |

| ~110 | C3 |

| ~21 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies. A KBr pellet or ATR setup would be used.

| Characteristic IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3400-2400 (broad) | O-H stretch (from carboxylic acid dimer) |

| ~3100 (broad) | O-H stretch (from C2-hydroxyl) |

| ~1700 | C=O stretch (carboxylic acid) |

| 1620-1580 | C=C and C=N stretches (quinoline ring) |

| ~1400-1200 | C-O stretch and O-H bend |

Mass Spectrometry (MS) MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[15][16]

-

Expected Molecular Ion (M⁺): m/z = 203.05

-

Key Fragmentation: A prominent fragment would be the loss of CO₂ (44 Da) from the carboxylic acid group, resulting in a peak at m/z = 159. Further fragmentation of the quinoline ring would also be observed.[16]

Elemental Analysis

Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen, which are then compared to the theoretical values calculated from the molecular formula to confirm purity and empirical formula.[17][18]

Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol

| Elemental Analysis Data | |

| Element | Calculated % |

| Carbon (C) | 65.02% |

| Hydrogen (H) | 4.46% |

| Nitrogen (N) | 6.89% |

| Oxygen (O) | 23.62% |

A successful synthesis will yield experimental values within ±0.4% of these calculated percentages.[18]

Standardized Characterization Protocols

NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the synthesized compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean NMR tube.

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

Place the NMR tube in the spectrometer for analysis.

IR Sample Preparation (KBr Pellet):

-

Grind a small amount (~1-2 mg) of the dry sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the IR spectrometer's sample holder for analysis.

MS Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in either positive or negative ion mode.

Part 3: Integrated Workflow and Conclusion

The successful execution of this project relies on a logical flow from synthesis to definitive characterization.

Caption: From starting materials to final validation.

References

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.

-

Conrad–Limpach synthesis - Wikipedia. Available at: [Link]

-

Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. Available at: [Link]

-

Doebner–Miller reaction - Wikipedia. Available at: [Link]

- Pfitzinger Quinoline Synthesis.

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

- Conrad-Limpach Reaction.

-

Pfitzinger reaction - Wikipedia. Available at: [Link]

-

Doebner-Miller Reaction - SynArchive. Available at: [Link]

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. Available at: [Link]

-

(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. Available at: [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. Available at: [Link]

-

An International Study Evaluating Elemental Analysis | ACS Central Science. Available at: [Link]

-

Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. msesupplies.com [msesupplies.com]

- 4. iipseries.org [iipseries.org]

- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. scribd.com [scribd.com]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chempap.org [chempap.org]

- 17. measurlabs.com [measurlabs.com]

- 18. pubs.acs.org [pubs.acs.org]

Physicochemical properties of "2-Hydroxy-7-methylquinoline-3-carboxylic acid"

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-7-methylquinoline-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS: 436087-28-4), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a member of the quinoline carboxylic acid class, this molecule and its analogues have demonstrated a range of biological activities, including potential as inhibitors of protein kinase CK2 and as antiproliferative agents.[1] A thorough understanding of its physicochemical characteristics is paramount for designing effective experimental protocols, interpreting biological data, and formulating this compound for therapeutic applications. This document details the compound's structural identity, solubility, dissociation constants (pKa), thermal properties, and spectroscopic profile, providing both established data and validated, step-by-step protocols for their experimental determination.

Introduction and Molecular Overview

This compound belongs to a class of compounds built upon the quinoline scaffold, a privileged structure in medicinal chemistry.[2] Derivatives of quinoline-3-carboxylic acid are actively investigated for their therapeutic potential, including anti-inflammatory and cytotoxic properties.[3] The defining characteristics of the title compound are a quinoline core, a hydroxyl group at the 2-position, a carboxylic acid at the 3-position, and a methyl group at the 7-position. These functional groups dictate its chemical behavior, solubility, and interaction with biological targets.

A critical aspect of 2-hydroxyquinolines is their existence in a tautomeric equilibrium between the lactim (enol) form and the lactam (keto) form. This equilibrium is highly sensitive to the molecular environment, such as the solvent, and profoundly influences its spectroscopic and physicochemical properties. In solution, the lactam form, 2-oxo-1,2-dihydro-7-methylquinoline-3-carboxylic acid, is often the predominant species.

Table 1: Chemical Identity and Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 436087-28-4 | [4][5] |

| Molecular Formula | C₁₁H₉NO₃ | [4][6] |

| Molecular Weight | 203.19 g/mol | [4][6][7] |

| Appearance | Crystalline Solid (Expected) | [8] |

| Purity (Commercial) | ≥95-97% | [4][9] |

Tautomerism: The Lactam-Lactim Equilibrium

The causality behind many of the observed properties of this compound is its tautomerism. The equilibrium between the aromatic alcohol (lactim) and the non-aromatic amide (lactam) forms is fundamental. While the lactim form is explicitly named, the lactam form is significantly stabilized in polar solvents and the solid state due to its higher polarity and capacity for hydrogen bonding. This equilibrium dictates which functional groups are present and therefore influences everything from UV absorbance to pKa values.

Caption: Lactam-lactim tautomerism of the title compound.

Solubility Profile

The solubility of a compound is a critical determinant of its utility in both in vitro assays and in vivo applications. The presence of both a polar carboxylic acid and a hydroxyl group, alongside a largely hydrophobic quinoline ring system, suggests that the solubility of this compound will be highly dependent on the pH and polarity of the solvent. A related compound, 8-hydroxy-2-methylquinoline-7-carboxylic acid, is noted to be soluble in polar solvents like water and ethanol.[8]

Expected Solubility Behavior

-

Aqueous Media: At low pH (pH < 2), the carboxylic acid will be protonated and largely unionized, leading to low aqueous solubility. As the pH increases above the pKa of the carboxyl group (expected around 3-5), the compound will deprotonate to form a carboxylate salt, dramatically increasing aqueous solubility.

-

Organic Solvents: Solubility is expected in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. These solvents can effectively solvate both the polar functional groups and the aromatic ring system.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a self-validating system for determining the thermodynamic equilibrium solubility, a gold standard for assessing a compound's intrinsic solubility.

Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Measurement.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is critical to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C) for a period sufficient to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.

-

Analysis: Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry, against a standard curve.

-

Validation: The presence of a solid pellet at the end of the experiment validates that equilibrium saturation was achieved.

Dissociation Constant (pKa)

The pKa value(s) are essential for predicting a compound's charge state, solubility, and membrane permeability at a given pH, which are cornerstone concepts in drug development.[10] this compound is an amphiprotic molecule with at least two ionizable groups:

-

Carboxylic Acid (-COOH): Expected to be acidic with a pKa in the range of 3-5, typical for aromatic carboxylic acids.[11]

-

Quinolinic Nitrogen/Hydroxyl Group: The basicity of the quinoline nitrogen and the acidity of the enolic/phenolic hydroxyl group are interdependent due to tautomerism. The apparent pKa for this system can vary widely.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise technique for determining pKa values by monitoring pH changes during the addition of a titrant.[12][13]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[14]

-

Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol if aqueous solubility is low. Maintain a constant ionic strength using an inert salt like KCl (e.g., 0.15 M).[14] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.[15]

-

Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant, allowing the reading to stabilize.

-

Titration (Basic pKa): To determine a basic pKa, first acidify the sample solution with a strong acid (e.g., 0.1 M HCl) and then titrate with the standardized strong base.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate determination, the inflection point of the first derivative of the titration curve (ΔpH/ΔV) corresponds to the equivalence point.

Thermal and Spectroscopic Characterization

Melting Point

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum is expected to be dominated by features from the lactam tautomer in a solid-state (KBr pellet) measurement.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance | Source(s) |

| 3300–2500 | Carboxylic Acid O–H | Stretch | Very Broad | [17][18] |

| ~3000 | Aromatic/Alkyl C–H | Stretch | Medium | [17] |

| ~1710 | Carboxylic Acid C=O | Stretch | Strong, Sharp | [18][19] |

| ~1660 | Lactam (Amide) C=O | Stretch | Strong, Sharp | [19] |

| 1600–1450 | Aromatic C=C | Stretch | Medium to Weak | [17] |

| 1320–1210 | C–O | Stretch | Medium | [19] |

| 960–900 | Carboxylic Acid O–H | Bend (Out-of-plane) | Broad | [19] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts are highly dependent on the solvent and the predominant tautomeric form.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a very broad, downfield signal for the carboxylic acid proton (often >12 ppm), which is exchangeable with D₂O.[18] The chemical shifts of the aromatic protons will provide confirmation of the 7-methyl substitution pattern.

-

¹³C NMR: The spectrum will feature distinct signals for the carbonyl carbons of the carboxylic acid and the lactam (expected in the 165-185 δ range) and signals for the aromatic and methyl carbons.[18]

UV-Visible Spectroscopy

The quinoline ring system is an excellent chromophore. The UV-Vis spectrum, typically recorded in ethanol or methanol, is useful for quantitative analysis and for studying the effects of pH on the electronic structure. Aromatic carboxylic acids generally show an absorption maximum around 210 nm.[20] The extended conjugation of the quinoline system is expected to result in additional, stronger absorptions at longer wavelengths (>250 nm). Changes in the absorption maxima upon varying the pH can be used as an alternative method to determine pKa values (spectrophotometric titration).[13]

Conclusion

The physicochemical properties of this compound are governed by the interplay between its aromatic core and its key functional groups: the carboxylic acid, the methyl group, and the 2-hydroxy group, which exists in a critical tautomeric balance with its lactam form. Its pH-dependent solubility, distinct spectroscopic signatures, and thermal characteristics are foundational parameters for any researcher or drug developer. The experimental protocols outlined in this guide provide robust, self-validating frameworks for determining these properties, ensuring data integrity and enabling the rational design of future studies and applications for this promising class of molecules.

References

-

Müller, S., Weigel, C., & Scheiper, B. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. [Link]

-

Müller, S., Weigel, C., & Scheiper, B. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. PubMed. [Link]

-

Carvajal, T. M., & Martinez, M. N. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Lin, Y.-W., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Medicinal Chemistry Letters, 3(10), 835-838. [Link]

-

SpectraBase. (n.d.). 2-METHYL-8-HYDROXYQUINOLINE-7-CARBOXYLIC-ACID. SpectraBase. [Link]

-

Evotest. (n.d.). Buy 8-Hydroxy-2-methylquinoline-7-carboxylic acid (EVT-310204). Evotest. [Link]

-

Goulart, M. O. F., et al. (2004). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Scielo. [Link]

-

Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

International Journal for Multidisciplinary Research. (2024). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]

-

PubChem. (n.d.). 8-Hydroxy-2-methylquinoline-7-carboxylic acid. PubChem. [Link]

-

Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

-

Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705. [Link]

-

ResearchGate. (n.d.). Typical UV spectra of the different compound types. ResearchGate. [Link]

-

University of Puget Sound. (n.d.). Approximate pKa chart of the functional groups. University of Puget Sound. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

-

IOSR Journal of Applied Physics. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journals. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

World Journal of Pharmaceutical Research. (2023). BENIGN AND PROFICIENT PROCEDURE FOR PREPARATION OF QUINOLINE DERIVATIVES. WJPR. [Link]

-

PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. PubChem. [Link]

-

ResearchGate. (n.d.). pKa values for carboxylic acids. ResearchGate. [Link]

-

Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database. science-softCon. [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. organicchemistrydata.org. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic.... ResearchGate. [Link]

Sources

- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jptcp.com [jptcp.com]

- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. en.huatengsci.com [en.huatengsci.com]

- 7. 8-Hydroxy-2-methylquinoline-7-carboxylic acid | C11H9NO3 | CID 469823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy 8-Hydroxy-2-methylquinoline-7-carboxylic acid (EVT-310204) | 23051-08-3 [evitachem.com]

- 9. calpaclab.com [calpaclab.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.indiana.edu [chem.indiana.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxy-7-methylquinoline-3-carboxylic acid (CAS: 101133-49-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

This technical guide delves into the chemistry, potential applications, and scientific context of 2-Hydroxy-7-methylquinoline-3-carboxylic acid. It is important to establish at the outset that while the foundational chemical identity of this compound is known, detailed experimental data such as specific synthesis protocols, comprehensive spectroscopic analyses, and dedicated biological activity studies are not extensively available in publicly accessible literature. Therefore, this guide will provide a thorough overview of the available information on the target molecule and will draw upon data from closely related quinoline-3-carboxylic acid derivatives to infer potential properties and research avenues. This approach aims to equip researchers with a solid foundation for future investigations into this promising, yet underexplored, chemical entity.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also recognized by its tautomeric name 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, is a heterocyclic compound with the chemical formula C₁₁H₉NO₃.[1] Its structure features a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. This core is substituted with a hydroxyl group at the 2-position, a methyl group at the 7-position, and a carboxylic acid group at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 101133-49-7 | [2] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1][3] |

| Alternate Names | 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | [4] |

| Purity (Typical) | ≥95% | [5] |

The presence of both a hydroxyl (or keto) group and a carboxylic acid group suggests that this molecule can participate in hydrogen bonding, which would influence its melting point, boiling point, and solubility. The quinoline ring system imparts a degree of aromaticity and planarity to the molecule.

Tautomerism: The 2-Hydroxy and 2-Oxo Forms

A key structural feature of this molecule is the keto-enol tautomerism between the 2-hydroxyquinoline and the 2-oxo-1,2-dihydroquinoline forms. This equilibrium is a fundamental aspect of its chemistry and will influence its reactivity and biological interactions.

Caption: Keto-enol tautomerism of this compound.

Section 2: Synthesis Strategies

Proposed Synthesis Workflow: A Gould-Jacobs Approach

This proposed workflow is based on established methodologies for the synthesis of quinoline cores.

Caption: Key areas for future research on the title compound.

-

Development and Optimization of a Synthetic Protocol: A robust and scalable synthesis method needs to be established and thoroughly documented.

-

Comprehensive Spectroscopic and Structural Analysis: Detailed NMR, IR, and mass spectrometry data, along with single-crystal X-ray diffraction analysis, would provide definitive structural confirmation.

-

Broad Biological Screening: The compound should be screened against a diverse panel of cancer cell lines and microbial strains to identify potential therapeutic applications.

-

Mechanistic Studies: If biological activity is observed, further studies should be conducted to elucidate the mechanism of action, such as identifying the molecular targets.

-

Derivatization and SAR Studies: Synthesis and evaluation of a library of derivatives with modifications at various positions of the quinoline ring could lead to the discovery of compounds with enhanced potency and selectivity.

Section 6: Conclusion

This compound is a chemical entity with a promising structural framework based on the well-established biological importance of the quinoline nucleus. While there is a current dearth of specific experimental data, this guide has provided a comprehensive overview of its known properties and has leveraged data from related compounds to propose synthesis strategies, predict spectroscopic features, and suggest potential areas of biological activity. It is our hope that this guide will serve as a catalyst for further research into this intriguing molecule, ultimately unlocking its full scientific and therapeutic potential.

References

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. 2022. [Link]

-

8-Hydroxy-2-methylquinoline-7-carboxylic acid. PubChem. Accessed January 2, 2026. [Link]

-

Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. 2013. [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. 2021. [Link]

-

Buy 8-Hydroxy-2-methylquinoline-7-carboxylic acid. Evotest. Accessed January 2, 2026. [Link]

-

7-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid methyl ester. PubChem. Accessed January 2, 2026. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2020. [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. 2025. [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Rafidain Journal of Science. 2015. [Link]

-

Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate. Accessed January 2, 2026. [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. 2016. [Link]

-

2-Hydroxyquinoline-3-carbaldehyde. PubChem. Accessed January 2, 2026. [Link]

-

2-oxo-3H-quinoline-7-carboxylic acid. PubChem. Accessed January 2, 2026. [Link]

-

Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. PubChem. Accessed January 2, 2026. [Link]

-

Quinolonecarboxylic acids. 2. Synthesis and antibacterial evaluation of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]b[1][6]enzothiazine-6-carboxylic acids. Journal of Medicinal Chemistry. 1987. [Link]

-

Quinolinecarboxylic acids. 3. Synthesis and antibacterial evaluation of 2-substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]b[1][6]enzothiazine-6-carboxylic acids related to rufloxacin. Journal of Medicinal Chemistry. 1993. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. 2022. [Link]

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. 2024. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Hydroxy-2-methylquinoline-7-carboxylic acid | C11H9NO3 | CID 469823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid methyl ester | C12H11NO3 | CID 68112095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. Buy 2-methylquinoline-7-carboxylic Acid [smolecule.com]

The Diverse Biological Landscape of Quinoline-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Preamble: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry. Its derivatives have consistently demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[1][2][3] Among the various classes of quinoline derivatives, those bearing a carboxylic acid moiety at the 3-position have garnered substantial interest. The electronic properties and steric orientation conferred by the 3-carboxyl group often play a pivotal role in the molecular interactions with biological targets, rendering these compounds potent modulators of diverse physiological and pathological processes. This technical guide provides an in-depth exploration of the multifaceted biological activities of quinoline-3-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the evaluation of these activities, aiming to equip researchers and drug development professionals with the requisite knowledge to navigate this promising chemical space.

I. Anticancer Activity: Targeting the Proliferative Machinery

Quinoline-3-carboxylic acid derivatives have emerged as a promising class of antiproliferative agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[4][5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes essential for cancer cell survival and proliferation, induction of apoptosis, and cell cycle arrest.

A. Mechanisms of Anticancer Action

A significant body of research points to the ability of these derivatives to interfere with critical cellular processes in cancer cells. One of the key mechanisms involves the inhibition of protein kinase CK2 , a serine/threonine kinase that is frequently overexpressed in cancer and plays a crucial role in cell growth, proliferation, and suppression of apoptosis. Several quinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of CK2, with IC50 values in the micromolar range.[7]

Another well-established target for quinoline derivatives is the family of topoisomerase enzymes . These enzymes are vital for managing DNA topology during replication and transcription. Certain quinoline-3-carboxylic acid derivatives function by stabilizing the enzyme-DNA complex, which obstructs these processes, leading to double-stranded DNA breaks and subsequent cancer cell death.

Furthermore, some derivatives exert their anticancer effects through the inhibition of dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthetic pathway. By blocking DHODH, these compounds deplete the pool of pyrimidines necessary for DNA and RNA synthesis, thereby arresting cell growth.

The induction of apoptosis , or programmed cell death, is another hallmark of the anticancer activity of these compounds. This is often achieved through the upregulation of intrinsic apoptotic pathways.

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency and selectivity of quinoline-3-carboxylic acid derivatives are profoundly influenced by the nature and position of substituents on the quinoline scaffold. For instance, the presence of a 2-styryl group has been reported to be a key feature for antiproliferative activity.[5][6] Modifications at the 2 and 4 positions of the quinoline ring have been shown to modulate the selectivity of these compounds for cancer cells over non-cancerous cells.[5][6] The pKa value of the carboxylic acid group can also influence the selective accumulation of the drug in the acidic microenvironment of tumors.[5][6]

C. Quantitative Assessment of Anticancer Activity

The antiproliferative activity of quinoline-3-carboxylic acid derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values for selected derivatives.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7 (Breast) | Micromolar range | [5][6] |

| 2,4-disubstituted quinoline-3-carboxylic acids | K562 (Leukemia) | Micromolar range | [5][6] |

| Tetrazolo-quinoline-4-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 | [7] |

| 2-aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 | [7] |

D. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

Workflow for MTT Cytotoxicity Assay

Caption: A streamlined workflow of the MTT assay for assessing cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a stock solution of the quinoline-3-carboxylic acid derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The quinoline scaffold is the backbone of the highly successful quinolone class of antibiotics. It is therefore not surprising that quinoline-3-carboxylic acid derivatives also exhibit significant antimicrobial properties against a range of pathogenic bacteria and fungi.

A. Mechanism of Antimicrobial Action

The primary mechanism of antibacterial action for many quinoline-3-carboxylic acid derivatives is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, repair, and recombination. By binding to these enzymes, the compounds trap them in a complex with DNA, leading to the accumulation of double-strand breaks and ultimately bacterial cell death. The carboxylic acid group at the 3-position is crucial for this activity, as it is involved in the interaction with the enzyme-DNA complex.

B. Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of these derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Novel quinoline derivatives | Staphylococcus aureus | 0.12 - >1024 | [8] |

| Novel quinoline derivatives | Streptococcus pyogenes | 8 - 256 | [8] |

| Novel quinoline derivatives | Salmonella typhi | 0.12 | [8] |

| Novel quinoline derivatives | Pseudomonas aeruginosa | 512 - >1024 | [8] |

| Novel quinoline derivatives | Escherichia coli | 0.12 | [8] |

C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.

Workflow for Broth Microdilution MIC Assay

Caption: A schematic representation of the broth microdilution assay for MIC determination.

Step-by-Step Methodology:

-

Compound Dilution: Prepare a stock solution of the quinoline-3-carboxylic acid derivative in a suitable solvent. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This can be achieved by suspending bacterial colonies in sterile saline and adjusting the turbidity. Dilute the standardized suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. The final volume in each well is typically 100 or 200 µL.

-

Controls: Include a positive control well containing only the broth and the bacterial inoculum (growth control) and a negative control well containing only the sterile broth (sterility control).

-

Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinoline-3-carboxylic acid derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.[1][4]

A. Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these derivatives are often mediated through the modulation of key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway , which is a central regulator of the inflammatory response.[2][9] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .[10][11] Some quinoline-3-carboxylic acid derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.[2]

Another important mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][12][13][14][15] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Certain quinoline-3-carboxylic acid derivatives have been shown to be selective inhibitors of COX-2, the inducible isoform of COX that is upregulated during inflammation.[3]

NF-κB Signaling Pathway in Inflammation

Caption: The inhibitory effect of quinoline-3-carboxylic acid derivatives on the NF-κB signaling pathway.

B. Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays.

| Derivative Class | Assay | Cell Line | IC50 (µM) | Reference |

| Quinoline-pyrazole hybrids | COX-2 Inhibition | - | 0.1 - 0.11 | [3] |

| Quinoline-pyrazole hybrids | 5-LOX Inhibition | - | Significant inhibition | [3] |

| Quinoline-4-carboxylic acids | LPS-induced inflammation | RAW264.7 | Appreciable activity | [1][4] |

| Quinoline-3-carboxylic acids | LPS-induced inflammation | RAW264.7 | Appreciable activity | [1][4] |

C. Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Step-by-Step Methodology:

-

Cell Culture and Seeding: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline-3-carboxylic acid derivative for 1-2 hours prior to LPS stimulation.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Nitrite Measurement (Griess Assay): NO is unstable and is rapidly converted to nitrite in the cell culture medium. The concentration of nitrite can be measured using the Griess reagent.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite in the samples is proportional to the absorbance.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the experimental samples from the standard curve. Determine the percentage of inhibition of NO production for each compound concentration and calculate the IC50 value.

IV. Conclusion and Future Directions

Quinoline-3-carboxylic acid derivatives represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, spanning anticancer, antimicrobial, and anti-inflammatory applications, underscore their potential to address a wide range of unmet medical needs. The structure-activity relationships elucidated to date provide a valuable roadmap for the rational design of more potent and selective compounds. The experimental protocols detailed in this guide offer a standardized framework for the evaluation of these derivatives, ensuring the generation of robust and reproducible data.

Future research in this area should focus on several key aspects. The exploration of novel synthetic methodologies will be crucial for accessing a wider diversity of chemical structures. A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the development of more targeted therapies with improved efficacy and reduced side effects. Furthermore, the use of advanced in silico modeling and screening techniques can accelerate the discovery of new lead compounds. Through a continued and concerted effort from chemists, biologists, and pharmacologists, the full therapeutic potential of quinoline-3-carboxylic acid derivatives can be realized, paving the way for the next generation of innovative medicines.

V. References

-

Al-Suwaidan, I. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chem Biol Drug Des, 104(4), e14615. --INVALID-LINK--

-

A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024). Source details not fully available.

-

Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (2024). ResearchGate. --INVALID-LINK--

-

Abdel-rahman, S. S., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PMC. --INVALID-LINK--

-

Chaaban, I., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. PubMed. --INVALID-LINK--

-

A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024). National Institutes of Health. --INVALID-LINK--

-

IC50 values of 1–5 against cyclooxygenase (COX-1 and COX-2) and... (n.d.). ResearchGate. --INVALID-LINK--

-

Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (2018). Semantic Scholar. --INVALID-LINK--

-

Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study. (n.d.). OUCI. --INVALID-LINK--

-

Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (2017). PMC. --INVALID-LINK--

-

Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (2018). R Discovery. --INVALID-LINK--

-

Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents Med Chem, 21(13), 1708-1716. --INVALID-LINK--

-

Design, synthesis, and biological evaluation of new pyrazoloquinazoline derivatives as dual COX‐2/5‐LOX inhibitors. (2020). ResearchGate. --INVALID-LINK--

-

IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. --INVALID-LINK--

-

Nesterenko, A. M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. J Enzyme Inhib Med Chem, 31(sup4), 160-169. --INVALID-LINK--

-

(PDF) Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). ResearchGate. --INVALID-LINK--

-

Quinoline-3-carboxylic acid derivatives. (n.d.). Sigma-Aldrich. --INVALID-LINK--

-

Thiol regulation of the production of TNF-alpha, IL-6 and IL-8 by human alveolar macrophages. (1998). PubMed. --INVALID-LINK--

-

Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways. (1998). PubMed. --INVALID-LINK--

-

Al-Ostoot, F. H., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Adv, 12(45), 29331-29362. --INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. | Semantic Scholar [semanticscholar.org]

- 13. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Analogs of 7-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid: A Focused Exploration of Anticonvulsant Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide focuses on the structural analogs of a specific, yet underexplored, member of this family: 7-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid . While the broader quinolinone class has been investigated for various therapeutic applications, this guide provides a specialized examination of the design, synthesis, and potential anticonvulsant activity of its derivatives. By synthesizing current knowledge on related compounds and established principles of anticonvulsant drug design, we present a forward-looking roadmap for the development of novel central nervous system (CNS) agents based on this core structure. This document serves as a comprehensive resource for researchers aiming to explore the therapeutic potential of this chemical space, offering detailed synthetic protocols, proposed biological evaluation workflows, and insights into potential structure-activity relationships.

Introduction: The Quinolin-2-one Core and Its Therapeutic Promise

The quinolin-2-one (or carbostyril) nucleus is a bicyclic heterocyclic system that is isosteric with coumarin and is a key structural component in numerous natural products and synthetic molecules with significant biological activities.[1] These activities span a wide therapeutic spectrum, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects. The versatility of the quinolinone scaffold allows for extensive chemical modifications at various positions, enabling the fine-tuning of its pharmacological properties and selectivity.[2]

Our focus is on the 7-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid core. The rationale for investigating this specific scaffold is twofold:

-

The 2-Oxo-quinoline-3-carboxylic Acid Moiety: This structural element is a known pharmacophore in compounds exhibiting CNS activity. The carboxylic acid group, or its bioisosteric equivalents like amides and esters, can participate in crucial hydrogen bonding interactions with biological targets.

-

The 7-Methyl Group: Substitution on the benzo ring of the quinolinone system significantly influences the molecule's lipophilicity, metabolic stability, and interaction with target proteins. The methyl group at the 7-position is of particular interest for its potential to enhance blood-brain barrier penetration and to probe a specific hydrophobic pocket within a target receptor.

While extensive research has been conducted on various quinolinone derivatives, the specific subset bearing a 7-methyl substituent remains a relatively untapped area for anticonvulsant drug discovery. This guide aims to bridge this gap by providing a theoretical and practical framework for the systematic exploration of its structural analogs.

Strategic Design of Structural Analogs

The design of novel anticonvulsant agents based on the 7-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid core will be guided by established principles of medicinal chemistry and a hypothesized interaction with the GABA-A receptor, a key target for many antiepileptic drugs.[3][4] The proposed analogs will explore modifications at two primary vectors: the C3-carboxylic acid position and the N1-position of the quinolinone ring.

Modification of the C3-Carboxylic Acid Group: Amide and Ester Bioisosteres

The carboxylic acid at the C3 position is a key anchoring point. However, its acidic nature can limit oral bioavailability and blood-brain barrier permeability. Therefore, the primary focus of analog design will be the conversion of this group into a series of amide and ester derivatives.

-

Rationale for Amide Synthesis: The introduction of an amide bond can increase metabolic stability and introduce additional hydrogen bonding opportunities. By varying the amine component, we can systematically probe the steric and electronic requirements of the binding site. A library of N-aryl, N-alkyl, and N-heteroaryl carboxamides will be synthesized to explore a diverse chemical space.

-

Rationale for Ester Synthesis: Esterification of the carboxylic acid can mask its polarity, potentially improving membrane permeability. Simple alkyl esters can be used to evaluate the effect of increasing lipophilicity.

Substitution at the N1-Position: Exploring Additional Interactions

The nitrogen atom at the 1-position of the quinolinone ring provides another vector for chemical modification. Introducing small alkyl or aryl substituents at this position can influence the overall conformation of the molecule and potentially engage with additional pockets in the target binding site.

Synthetic Methodologies: A Practical Approach

The synthesis of the proposed analogs will follow a convergent and flexible strategy, allowing for the generation of a diverse library of compounds from common intermediates.

Synthesis of the Core Scaffold: 7-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid

The synthesis of the core scaffold can be achieved through a modified Gould-Jacobs reaction, a reliable method for the preparation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with the 4-oxo form. A plausible synthetic route is outlined below:

Scheme 1: Proposed Synthesis of the Core Scaffold

Caption: Proposed synthesis of the core scaffold.

Synthesis of C3-Carboxamide Analogs

The synthesized carboxylic acid will be converted to a series of N-substituted carboxamides via a standard amide coupling protocol.

Scheme 2: Synthesis of N-Aryl-7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamides

Caption: General scheme for amide synthesis.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamides

-

Activation of the Carboxylic Acid: To a solution of 7-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.

-

Amide Formation: In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM. Cool the solution to 0 °C.

-

Reaction: Slowly add the solution of the acyl chloride to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide.

Biological Evaluation: A Tiered Approach to Anticonvulsant Screening

The synthesized analogs will be subjected to a well-established screening cascade to identify compounds with promising anticonvulsant activity and favorable safety profiles. The primary screening will be conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models in rodents.[5][6]

Primary Anticonvulsant Screening

Maximal Electroshock (MES) Test:

-

Principle: This test is a model for generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.

-

Protocol:

-

Administer the test compound intraperitoneally (i.p.) to a group of mice at various doses.

-

After a predetermined time (e.g., 30 or 60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal or auricular electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

Determine the median effective dose (ED50) for protection against MES-induced seizures.

-

Subcutaneous Pentylenetetrazol (scPTZ) Test:

-

Principle: This test is a model for myoclonic and absence seizures and is sensitive to compounds that elevate the seizure threshold.

-

Protocol:

-

Administer the test compound i.p. to a group of mice at various doses.

-

After a set time, administer a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

-

Observe the mice for the onset of clonic seizures (a seizure lasting for at least 5 seconds).

-

Protection is defined as the absence of clonic seizures within a specified observation period (e.g., 30 minutes).

-

Determine the ED50 for protection against scPTZ-induced seizures.

-

Neurotoxicity Screening

Rotarod Test:

-

Principle: This test assesses motor coordination and is used to determine the neurotoxic potential of the test compounds.

-

Protocol:

-

Train mice to remain on a rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute).

-

Administer the test compound i.p. at various doses.

-

At the time of peak effect, place the mice on the rotating rod and record the time they remain on the rod.

-

Neurotoxicity is indicated by the inability of the mice to remain on the rod for the predetermined time.

-

Determine the median toxic dose (TD50).

-

Data Analysis and Lead Candidate Selection

The anticonvulsant potential and safety of the synthesized analogs will be evaluated by calculating the Protective Index (PI), which is the ratio of the TD50 to the ED50 (PI = TD50 / ED50). A higher PI indicates a wider therapeutic window.

Table 1: Hypothetical Anticonvulsant Activity Data for a Series of N-Aryl-7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamides

| Compound | R-Group (on N-Aryl) | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (MES) |

| 1a | H | 55 | >100 | 250 | 4.5 |

| 1b | 4-Cl | 35 | 80 | 220 | 6.3 |

| 1c | 4-F | 32 | 75 | 240 | 7.5 |

| 1d | 4-CH3 | 60 | >100 | 280 | 4.7 |

| 1e | 4-OCH3 | 45 | 90 | 260 | 5.8 |

| Phenytoin | - | 9.5 | >100 | 68 | 7.2 |

| Diazepam | - | >100 | 0.2 | 3.5 | 17.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) and Mechanistic Insights

Based on the hypothetical data, a preliminary SAR can be proposed:

-

Influence of N-Aryl Substitution: The presence of small, electron-withdrawing groups at the para-position of the N-aryl ring (e.g., 4-Cl, 4-F) appears to enhance anticonvulsant activity in the MES model. This suggests that these substituents may be involved in favorable electronic or steric interactions within the binding pocket.

-

Effect of Electron-Donating Groups: Electron-donating groups (e.g., 4-CH3, 4-OCH3) seem to be less favorable for activity compared to halogens.

-

Activity Spectrum: The analogs show preferential activity in the MES test, suggesting a mechanism of action related to the prevention of seizure spread rather than an elevation of the seizure threshold.

Proposed Mechanism of Action: Interaction with the GABA-A Receptor

The anticonvulsant activity of many quinolinone and related heterocyclic compounds has been attributed to their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[3][4] It is hypothesized that the 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide analogs act as positive allosteric modulators of the GABA-A receptor, binding to a site distinct from the GABA binding site and enhancing the GABA-mediated chloride ion influx.

Workflow for Investigating the Mechanism of Action

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Hydroxy-7-methylquinoline-3-carboxylic acid: A Multi-Technique Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and characterization of 2-Hydroxy-7-methylquinoline-3-carboxylic acid (C₁₁H₉NO₃, Mol. Wt.: 203.19 g/mol ).[1] As a member of the quinoline carboxylic acid class, this compound and its analogues are of significant interest in medicinal chemistry and materials science. This document, designed for researchers and drug development professionals, details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in public repositories, this guide synthesizes data from analogous structures and first principles to present a robust, predictive analysis. We provide detailed, field-tested protocols, explain the causality behind experimental choices, and offer in-depth interpretation of the expected spectroscopic data, creating a self-validating framework for analysis.

Introduction: The Quinoline Scaffolding and the Need for Rigorous Characterization

Quinoline derivatives form the core of numerous pharmacologically active agents, valued for their diverse biological activities. The precise substitution pattern on the quinoline ring system dictates the molecule's chemical properties and biological function. Therefore, unambiguous structural confirmation is a critical, non-negotiable step in any research or development pipeline. The title compound, this compound, possesses three key functional regions: the heterocyclic quinoline core, a hydroxyl group at the 2-position (which exists in tautomeric equilibrium with its quinolone form), a methyl group at the 7-position, and a carboxylic acid at the 3-position. Each of these imparts a unique spectroscopic signature.

This guide will leverage a multi-technique approach, as no single method provides a complete structural picture. NMR spectroscopy will map the carbon-hydrogen framework, IR spectroscopy will identify the functional groups via their vibrational modes, and mass spectrometry will confirm the molecular weight and provide fragmentation data indicative of the structure.

Molecular Structure and Functional Groups

The structure of this compound presents a fascinating case for spectroscopic analysis. The molecule is largely planar, and its features are prime for characterization.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this molecule, ¹H NMR will identify all hydrogen environments and their connectivity, while ¹³C NMR will reveal the carbon skeleton.

Expert Insight: Experimental Choices

The choice of solvent is paramount. For molecules with acidic protons, such as carboxylic acids and phenols, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the preferred solvent. Its high polarity effectively solubilizes the compound, and its hydrogen-bonding acceptor nature slows the chemical exchange of the -OH and -COOH protons, allowing them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum. In contrast, solvents like CDCl₃ or D₂O might lead to rapid exchange and loss of these signals.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation : Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolution : Add approximately 0.7 mL of DMSO-d₆. Vortex briefly to ensure complete dissolution.

-

Transfer : Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Acquisition :

-

Acquire spectra on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, acquire at least 16 scans with a relaxation delay of 2 seconds.